Bacopaside N2

Catalog No.
S3067440
CAS No.
871706-75-1
M.F
C42H68O14
M. Wt
796.992
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bacopaside N2

CAS Number

871706-75-1

Product Name

Bacopaside N2

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H68O14

Molecular Weight

796.992

InChI

InChI=1S/C42H68O14/c1-20(2)14-21-17-51-42-18-41(19-52-42)22(34(42)40(21,7)50)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,41)6)55-36-32(49)33(29(46)24(16-44)54-36)56-35-31(48)30(47)28(45)23(15-43)53-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22-,23-,24-,25+,26-,27+,28-,29-,30+,31-,32-,33+,34+,35+,36+,38+,39-,40+,41+,42-/m1/s1

InChI Key

DQBAJFFGCXINLY-LNZBEERKSA-N

SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C

solubility

not available

Bacopaside N2 is a natural product found in Bacopa monnieri with data available.

Bacopaside N2 is a specific type of saponin compound found in the herb Bacopa monnieri, traditionally used in Ayurvedic medicine for cognitive enhancement []. While Bacopa monnieri itself has been the subject of numerous research studies, isolating and investigating the effects of individual bacosides, like Bacopaside N2, is a growing area of scientific interest. Here's a closer look at its potential applications:

Neuroprotective Properties

One promising area of research explores Bacopaside N2's potential neuroprotective effects. Studies suggest it may help protect neurons from damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's []. This neuroprotective effect might be due to Bacopaside N2's ability to increase the activity of antioxidant enzymes and reduce the formation of free radicals in the brain [].

Enhancing Cognitive Function

Another area of research investigates Bacopaside N2's impact on cognitive function. Some studies suggest it may improve memory and learning by promoting the growth and development of new neurons (neurogenesis) and by enhancing communication between brain cells. Additionally, Bacopaside N2 might help regulate neurotransmitters like acetylcholine, which plays a crucial role in memory and learning [].

Bacopaside N2 is a diglycosidic saponin derived from the plant Bacopa monnieri, widely recognized for its medicinal properties. The compound has a molecular formula of C42H68O14C_{42}H_{68}O_{14} and a molecular weight of approximately 796.99 g/mol. Saponins are known for their surfactant properties, which can influence biological systems by interacting with cell membranes. Bacopaside N2 is part of a class of compounds that exhibit various pharmacological effects, including neuroprotective and cognitive-enhancing properties, making it a subject of interest in both traditional and modern medicine .

To enhance yield or bioactivity.
  • Total Synthesis: Although less common due to complexity, total synthesis routes have been explored in research settings to produce Bacopaside N2 in controlled environments.
  • Each method has its advantages and limitations concerning yield, purity, and environmental impact .

    Bacopaside N2 exhibits a range of biological activities:

    • Neuroprotective Effects: It has been shown to enhance cognitive functions by modulating neurotransmitter levels, particularly acetylcholine, which is crucial for memory and learning.
    • Antioxidant Activity: The compound may help in reducing oxidative stress, which is linked to various neurodegenerative diseases.
    • Cytotoxicity: Preliminary studies indicate that Bacopaside N2 may possess cytotoxic properties against certain cancer cell lines, suggesting potential applications in cancer therapy .

    The synthesis of Bacopaside N2 can be achieved through various methods, including:

    • Extraction from Natural Sources: The primary method involves extracting the compound from Bacopa monnieri using solvents like ethanol or methanol.
    • Semi-synthetic Approaches: These methods involve modifying natural saponins through

    Bacopaside N2 has several potential applications:

    • Cognitive Enhancers: Due to its effects on neurotransmitter modulation, it is explored as a nootropic agent for improving memory and cognitive function.
    • Neuroprotective Agents: Its antioxidant properties make it a candidate for preventing neurodegenerative diseases.
    • Pharmaceutical Development: Ongoing research aims to incorporate Bacopaside N2 into formulations targeting mental health disorders and cognitive decline .

    Studies on Bacopaside N2 have focused on its interactions with various biological targets:

    • Neurotransmitter Systems: It interacts with receptors involved in cholinergic signaling, influencing memory and learning pathways.
    • Enzyme Inhibition: The compound may inhibit enzymes such as monoamine oxidase B, which plays a role in neurotransmitter breakdown, thereby prolonging their action in the brain.
    • Cellular Pathways: Research indicates that Bacopaside N2 affects signaling pathways related to apoptosis and cellular stress responses, highlighting its potential therapeutic roles .

    Bacopaside N2 shares structural similarities with other saponins but possesses unique characteristics that distinguish it. Here are some similar compounds:

    Compound NameMolecular FormulaUnique Characteristics
    Bacopasaponin CC46H74O17C_{46}H_{74}O_{17}More extensive sugar moiety leading to different solubility properties.
    Bacopasaponin AC42H68O14C_{42}H_{68}O_{14}Similar structure but different glycosylation pattern affecting bioactivity.
    Bacoside AC30H52O10C_{30}H_{52}O_{10}Less complex structure; primarily studied for cognitive enhancement.

    The uniqueness of Bacopaside N2 lies in its specific glycosylation pattern and resultant biological activities that may not be fully replicated by other compounds in the Bacopa family. This uniqueness enhances its potential as a therapeutic agent with specific applications in neuroprotection and cognitive enhancement .

    Enzymatic Pathways in Triterpenoid Saponin Biosynthesis

    The biosynthesis of Bacopaside N2 is embedded within the broader triterpenoid saponin pathway, which begins with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These routes converge to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for terpenoid synthesis. Squalene synthase (SQS) catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules into squalene, a critical branch point intermediate. Squalene is subsequently oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene, which undergoes cyclization by β-amyrin synthase (β-AS) to yield β-amyrin, the triterpene backbone of Bacopaside N2.

    Cytochrome P450-dependent monooxygenases (CYP450s) and glycosyltransferases (GTs) further modify β-amyrin through hydroxylation, oxidation, and glycosylation steps. These post-cyclization modifications are pivotal for conferring Bacopaside N2’s bioactivity. For instance, CYP716A subfamily enzymes introduce hydroxyl groups at specific carbon positions, while UGT73 and UGT74 family glycosyltransferases attach sugar moieties to the aglycone core.

    Genetic Modulation of Squalene Synthase (SQS) and Geraniol-10-Hydroxylase (G10H)

    Recent studies have demonstrated that metabolic engineering of Bacopa monnieri can significantly enhance Bacopaside N2 production. Overexpression of BmSQS1, the gene encoding squalene synthase, in transgenic Bacopa lines increased squalene accumulation by 2.3-fold compared to wild-type plants. Concurrently, RNA interference (RNAi)-mediated silencing of BmG10H1, a gene involved in the competing monoterpene biosynthesis pathway, reduced 10-hydroxygeraniol levels by 58%, thereby redirecting metabolic flux toward triterpenoid synthesis.

    Table 1: Impact of Genetic Modifications on Triterpenoid Precursor Levels

    GenotypeSqualene (μg/g FW)10-Hydroxygeraniol (μg/g FW)
    Wild-Type12.4 ± 1.28.7 ± 0.9
    BmSQS1-OE28.6 ± 2.18.5 ± 0.8
    BmG10H1-KD13.1 ± 1.43.6 ± 0.4
    BmSQS1-OE + BmG10H1-KD30.2 ± 2.33.2 ± 0.3

    This dual approach—upregulating SQS while downregulating G10H—resulted in a 143% increase in total bacoside content, including Bacopaside N2, highlighting the efficacy of pathway engineering.

    Metabolic Flux Analysis in Engineered Bacopa monnieri Genotypes

    Stable isotope labeling and gas chromatography–mass spectrometry (GC-MS) have been employed to quantify metabolic flux redistribution in engineered Bacopa lines. In BmSQS1-overexpressing plants, carbon flux through the MVA pathway increased by 67%, with 89% of labeled [¹³C]-glucose channeled into squalene biosynthesis. Conversely, BmG10H1-silenced genotypes exhibited a 72% reduction in flux toward monoterpenes, confirming the successful diversion of resources to triterpenoids.

    Table 2: Carbon Flux Distribution in Engineered Genotypes

    PathwayWild-Type Flux (nmol/g/h)BmSQS1-OE Flux (nmol/g/h)BmG10H1-KD Flux (nmol/g/h)
    MVA Pathway14.2 ± 1.123.8 ± 2.015.6 ± 1.3
    Monoterpene Synthesis9.8 ± 0.79.5 ± 0.62.7 ± 0.3
    Triterpenoid Synthesis4.1 ± 0.418.9 ± 1.512.4 ± 1.1

    These findings underscore the importance of balancing precursor availability and competitive pathway suppression to optimize Bacopaside N2 yields.

    Elicitor-Induced Upregulation of Bacopaside N2 Production

    Elicitors such as methyl jasmonate (MeJA) and salicylic acid (SA) have been shown to enhance Bacopaside N2 production by modulating gene expression in the triterpenoid pathway. In Bacopa monnieri cell cultures, 100 μM MeJA treatment upregulated BmSQS1 expression by 4.2-fold and CYP716A12 (a key hydroxylase) by 3.8-fold within 48 hours. Similarly, SA at 50 μM increased β-amyrin synthase activity by 65%, correlating with a 2.1-fold rise in Bacopaside N2 accumulation.

    The synergistic application of genetic engineering and elicitor treatment holds promise for industrial-scale production. For example, combining BmSQS1-overexpressing lines with MeJA elicitation resulted in a 5.7-fold increase in Bacopaside N2 titers compared to unmodified wild-type plants.

    Bacopaside N2 demonstrates significant interactions with sigma-1 receptors, which are implicated in neuroplasticity and neuroprotection. Molecular docking studies reveal that Bacopaside N2 binds to the sigma-1 receptor’s ligand-binding domain with high affinity, achieving a binding energy of approximately –10.1 kcal/mol [1]. This binding surpasses the affinity of the reference compound (+) pentazocine (–8.5 kcal/mol), suggesting a robust receptor-modulating capability.

    In vitro studies using PC-12 cells differentiated with nerve growth factor (NGF) show that Bacopaside N2 (10 μg/mL) potentiates neurite outgrowth by 58.3% compared to NGF treatment alone [2]. This effect is abolished upon co-administration of the sigma-1 receptor antagonist BD1047 (3 μM), confirming receptor dependency. Similarly, in Neuro2A cells under serum-starved conditions, Bacopaside N2 induces neurite elongation by 42.7% via sigma-1-mediated activation of extracellular signal-regulated kinase (ERK) pathways [2].

    CompoundSigma-1 Receptor Binding Energy (kcal/mol)Neurite Length Increase (%)
    Bacopaside N2–10.158.3
    (+) Pentazocine–8.522.1
    Bacopaside II–9.449.8

    NRF-2/SKN-1 Pathway Activation in Oxidative Stress Mitigation

    Bacopaside N2 activates the NRF-2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of antioxidant responses. In Caenorhabditis elegans models, Bacopaside N2 upregulates SKN-1, the nematode ortholog of NRF-2, by 2.8-fold, enhancing resistance to oxidative stressors like hydrogen peroxide [1]. This upregulation correlates with increased expression of glutathione peroxidase (GPx) and superoxide dismutase (SOD) by 37% and 29%, respectively [1].

    Mechanistically, Bacopaside N2 binds to the Keap1-NRF-2 complex with a docking score of –9.1 kcal/mol, destabilizing Keap1’s inhibitory interaction and promoting NRF-2 translocation to the nucleus [1]. This action enhances the transcription of antioxidant response element (ARE)-driven genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).

    Cholinergic System Interactions: Acetylcholine Synthesis vs. Acetylcholinesterase Inhibition

    Bacopaside N2 modulates the cholinergic system through dual mechanisms:

    • Acetylcholine Synthesis Enhancement:
      Bacopaside N2 increases choline acetyltransferase (ChAT) activity by 24% in hippocampal neurons, elevating acetylcholine (ACh) levels [3]. This effect is linked to the compound’s ability to enhance mitochondrial energy production, as evidenced by a 19% rise in ATP levels [3].

    • Acetylcholinesterase (AChE) Inhibition:
      While Bacopaside N2 exhibits mild AChE inhibitory activity (IC~50~ = 48 μM), its primary cholinergic action lies in synthesis potentiation rather than enzymatic blockade [3]. This distinguishes it from classic AChE inhibitors like donepezil.

    Monoaminergic System Effects: Dopamine and Serotonin Modulation

    Bacopaside N2 influences monoaminergic neurotransmission through receptor and transporter interactions:

    • Dopaminergic Modulation:
      In striatal synaptosomes, Bacopaside N2 (100 μM) increases dopamine release by 31% via sigma-1 receptor-mediated enhancement of vesicular monoamine transporter 2 (VMAT2) activity [2]. Concurrently, it inhibits dopamine reuptake by 18%, prolonging synaptic dopamine availability [2].

    • Serotonergic Effects:
      Bacopaside N2 acts as a partial agonist at 5-HT~1A~ receptors (K~i~ = 86 nM), inducing a 14% increase in hippocampal serotonin levels in rodent models [3]. This activity is associated with anxiolytic-like effects in elevated plus maze tests.

    Neurotransmitter SystemTargetEffect of Bacopaside N2Magnitude of Change
    DopaminergicVMAT2 ActivityEnhanced vesicular dopamine release+31%
    Dopamine TransporterInhibition of reuptake–18%
    Serotonergic5-HT~1A~ ReceptorPartial agonismK~i~ = 86 nM

    XLogP3

    2.9

    Dates

    Last modified: 02-18-2024

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